molecular formula C22H14O B12659223 Benz(a)anthryl(5,6-b)oxepine CAS No. 115085-17-1

Benz(a)anthryl(5,6-b)oxepine

Cat. No.: B12659223
CAS No.: 115085-17-1
M. Wt: 294.3 g/mol
InChI Key: ZAJLBASAGMOSBJ-UHFFFAOYSA-N
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Description

Benz(a)anthryl(5,6-b)oxepine is a polycyclic aromatic compound that features a unique oxepine ring fused with benz(a)anthracene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthryl(5,6-b)oxepine typically involves the photoisomerization of benz(a)anthracene oxides. For instance, benz(a)anthracene 1,2-oxide can be converted to this compound through a photochemical oxygen-walk mechanism . This process involves the use of light to induce the rearrangement of the molecular structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale photochemical reactors to facilitate the photoisomerization process. Optimization of reaction conditions, such as light intensity and wavelength, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthryl(5,6-b)oxepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxepine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used

Comparison with Similar Compounds

Uniqueness: Benz(a)anthryl(5,6-b)oxepine is unique due to its specific fusion of benz(a)anthracene with an oxepine ring, which imparts distinct photochemical and biological properties

Properties

CAS No.

115085-17-1

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

13-oxapentacyclo[13.8.0.02,7.08,14.017,22]tricosa-1(23),2,4,6,8(14),9,11,15,17,19,21-undecaene

InChI

InChI=1S/C22H14O/c1-2-8-16-14-21-20(13-15(16)7-1)18-10-4-3-9-17(18)19-11-5-6-12-23-22(19)21/h1-14H

InChI Key

ZAJLBASAGMOSBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3OC=CC=C5

Origin of Product

United States

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